REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9]#[N:10])[CH:5]=[CH:4][N:3]=1.Br[CH2:12][CH2:13]Br.CCOCC.[H-].[Na+]>CS(C)=O.CCOC(C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([C:8]2([C:9]#[N:10])[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1)CC#N
|
Name
|
|
Quantity
|
0.663 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling in a water bath
|
Type
|
CUSTOM
|
Details
|
phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-60% EtOAc in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC(=C1)C1(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |